

Use of Sargentol as a root canal filling material in non-vital teeth

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Compound of Interest

Compound Name: Sargentol

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Application Notes and Protocols for Sargentol in Non-Vital Teeth

Introduction: **Sargentol**, and its closely related formulation N2, are zinc oxide-eugenol based root canal sealers containing paraformaldehyde.[1] Developed by Dr. Angelo Sargenti in 1954, this material was designed for simplified endodontic therapy.[1] The key active ingredient, paraformaldehyde, is intended to act as a potent disinfectant, theoretically sterilizing the root canal system by fixing any remaining pulp tissue and microorganisms.[1][2] The treatment objective for a non-vital tooth is to remove necrotic tissue, eliminate infection, and hermetically seal the root canal to prevent reinfection.[3] Proponents of the **Sargentol**/N2 technique suggest it achieves high success rates, in part due to its strong antibacterial properties.[1][2] However, the inclusion of paraformaldehyde is a point of significant controversy, primarily due to its cytotoxic potential.[2][4]

These application notes are intended for researchers, scientists, and drug development professionals to provide a technical overview of **Sargentol**'s properties, clinical application, and the experimental protocols used to evaluate its performance.

Composition: The general composition of **Sargentol**/N2 type cements includes:

- Powder: Zinc Oxide (base), Paraformaldehyde (disinfectant), metal salts like Bismuth Subcarbonate, Bismuth Subnitrate, and Titanium Dioxide (for radiopacity and adhesion).[1]

- Liquid: Eugenol.[1]

When mixed, the freshly prepared cement contains approximately 3-4% formaldehyde.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the performance of paraformaldehyde-containing sealers like N2 and Endomethasone, which has a similar formulation.

Table 1: Cytotoxicity Data for Paraformaldehyde-Containing Sealers

Sealer Type	Assay/Cell Line	Observation	Result	Citation
N2	Ames Test	Mutagenicity evaluation	Non-mutagenic	[1]
N2	ISO 10993-5	Cytotoxicity evaluation	Severely cytotoxic (0.78–200 mg/ml)	[4]
N2	Primary human PDL & V79 cells	Comparative cytotoxicity	Highest cytotoxicity among sealers tested*	[4]
Endomethasone N	Mouse Fibroblast (L929)	Cell viability over time	Mild toxicity across all time points	[5]

*The order of decreasing cytotoxicity was reported as N2 > Endomethasone > AH26 > AHplus > Canals > Sealapex.[4]

Table 2: Antibacterial Activity of Paraformaldehyde-Containing Sealers

Sealer	Bacterial Strain	Test Method	Mean Inhibition Zone (mm)	Citation
Endomethasone	Enterococcus faecalis	Agar Diffusion Test	~33 mm	[6]
N2	Various anaerobic species*	Not specified	Best antibacterial properties in test series	[1]

*Includes *S. mutans*, *S. sanguis*, *E. coli*, *S. aureus*, *P. gingivalis*, *P. endodontalis*, *F. nucleatum*, and *P. intermedia*. [1]

Table 3: Clinical Success Rate of N2 Root Canal Treatment

Study Type	Treatment Group	Follow-up Period	Success Rate (%)	Citation
General Claim	N2 Treatment	Not Specified	97%	[2]
Retrospective Study	Teeth with open apices (non-vital RT)	Avg. 70 months	57.1% (Apexification)	[7]
Retrospective Study	Teeth with open apices (vital extirpation)	Avg. 70 months	90.0% (Apexification)	[7]

| Retrospective Study | Teeth with open apices (total) | Avg. 70 months | 85.3% (Apexification) | [7] |

Clinical Application Protocol for Non-Vital Teeth

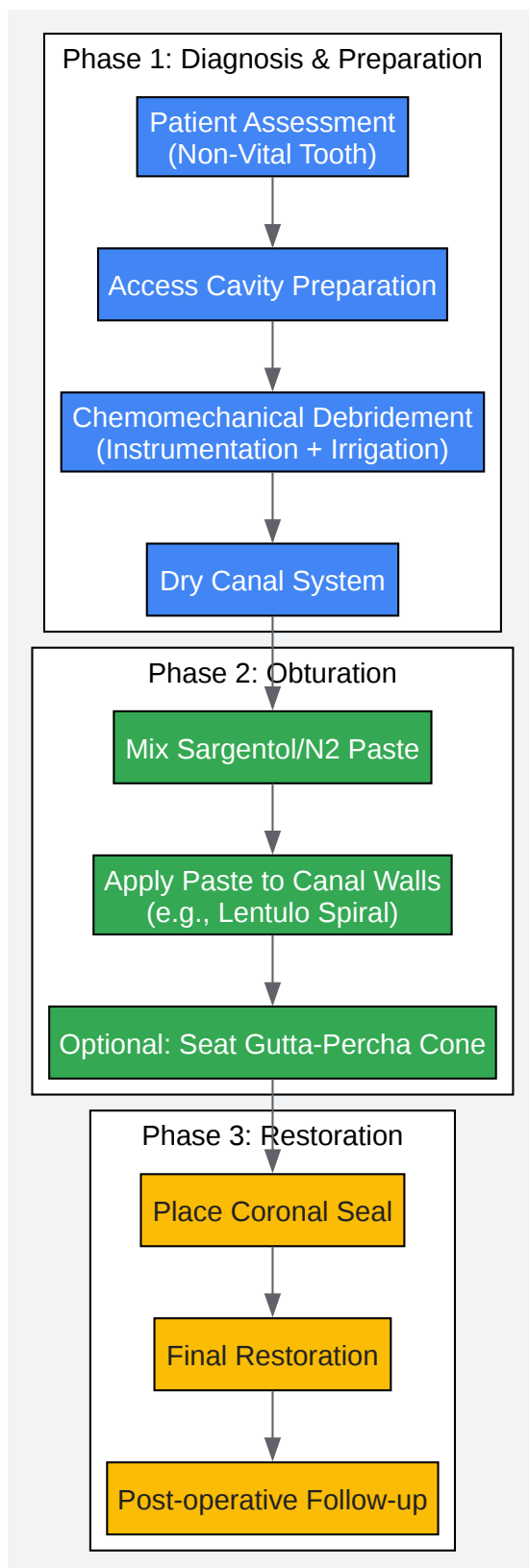
This protocol outlines the general steps for using **Sargentol/N2** as a root canal filling material in a single-visit treatment for non-vital teeth.

- Pre-operative Assessment:

- Confirm tooth non-vitality through clinical (e.g., percussion, palpation) and radiographic evaluation.
- Assess root canal anatomy and ensure the absence of severe apical periodontitis or large lesions that may require a different treatment modality.
- Access and Canal Preparation:
 - Establish a straight-line access cavity to all canal orifices.
 - Perform chemomechanical debridement. Use endodontic files to remove necrotic debris and shape the canals.
 - Irrigate the canals thoroughly during instrumentation, typically with 5.25% sodium hypochlorite (NaOCl), followed by a rinse with 17% EDTA to remove the smear layer.^[1]
- Canal Disinfection and Drying:
 - Perform a final irrigation rinse.
 - Thoroughly dry the root canal system using sterile paper points. A dry environment is critical for the proper setting and function of the sealer.
- **Sargentol/N2** Mixing and Application:
 - Dispense the powder and liquid onto a sterile mixing slab according to the manufacturer's instructions (typically a 1:1 ratio).^[1]
 - Mix to a creamy, consistent paste.
 - Introduce the paste into the canal. This can be achieved using a lentulo spiral filler, ensuring the paste coats the entire canal wall from the orifice to the apex. The material can be used as the sole obturating material.
- Obturation and Coronal Seal:
 - If desired, a single gutta-percha cone can be seated to the working length to act as a central core and aid in potential retreatment.

- Condense the material lightly to ensure a dense fill.
- Remove excess paste from the pulp chamber.
- Place a temporary or permanent restoration to provide a coronal seal, preventing microleakage.

Visualized Workflows and Protocols



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Caption: Clinical workflow for using **Sargentol/N2** in non-vital teeth.

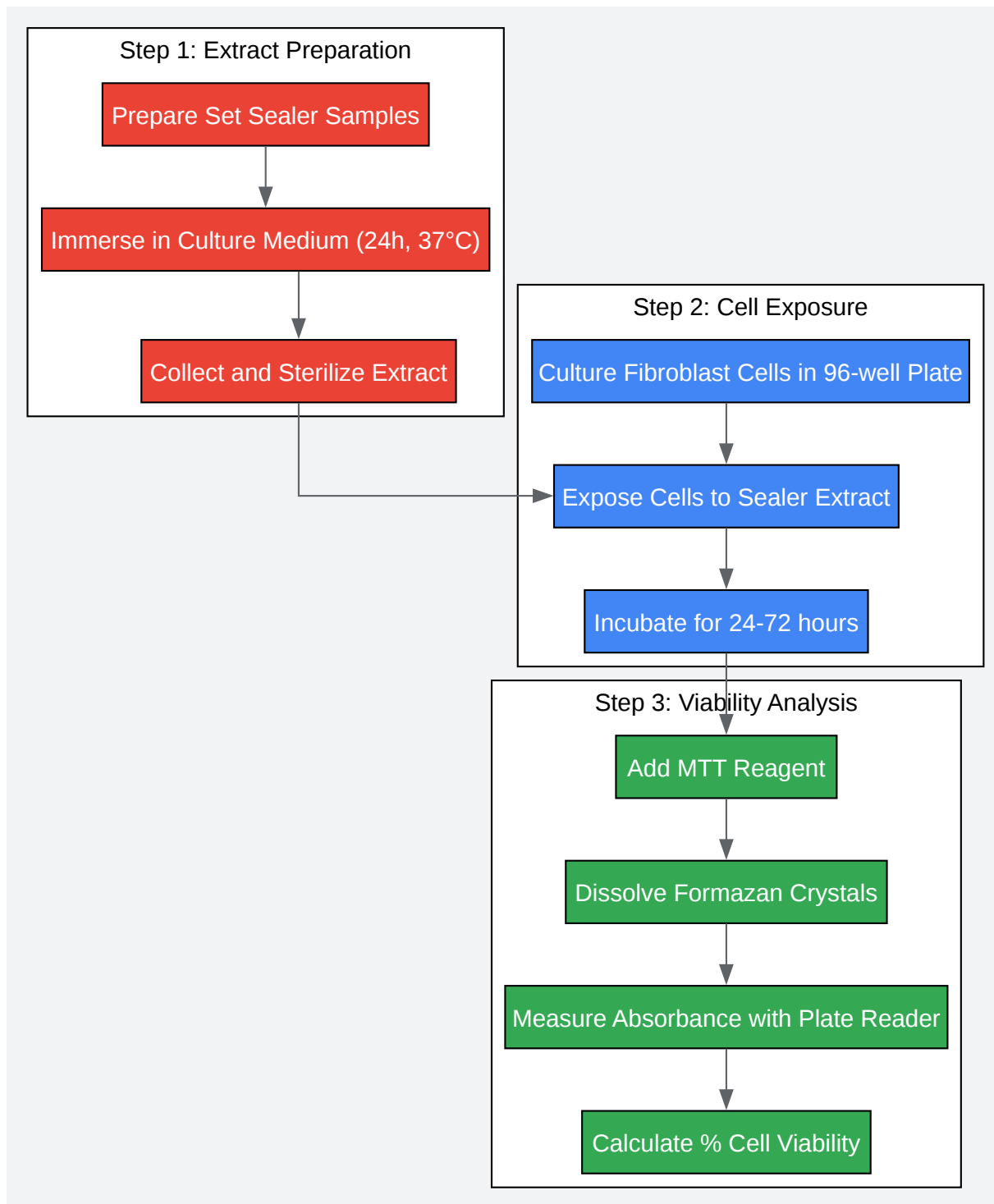
Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on ISO 10993-5 standards for evaluating the biological response of mammalian cells to material extracts.[\[5\]](#)[\[8\]](#)[\[9\]](#)

- Material Extract Preparation:
 - Prepare disc-shaped samples of set **Sargentol** (e.g., 5 mm diameter, 2 mm height).
 - Immerse the set material discs in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) for 24 hours at 37°C. The ratio of material surface area to medium volume should be standardized (e.g., 3 cm²/mL).
 - Create serial dilutions of the extract (e.g., 100%, 50%, 25%) using fresh culture medium.
- Cell Culture and Exposure:
 - Culture a suitable cell line, such as L929 mouse fibroblasts or primary human fibroblasts, in 96-well plates until they reach sub-confluency.[\[5\]](#)[\[10\]](#)
 - Remove the existing culture medium from the wells.
 - Add the prepared material extracts (and their dilutions) to the wells. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
- Incubation and Viability Assay:
 - Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[\[10\]](#)[\[11\]](#)
 - After incubation, remove the extracts and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
 - Incubate for approximately 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

- Add a solvent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.
- Data Analysis:
 - Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
 - Calculate cell viability as a percentage relative to the negative control. A viability of less than 70% is typically considered a cytotoxic effect.



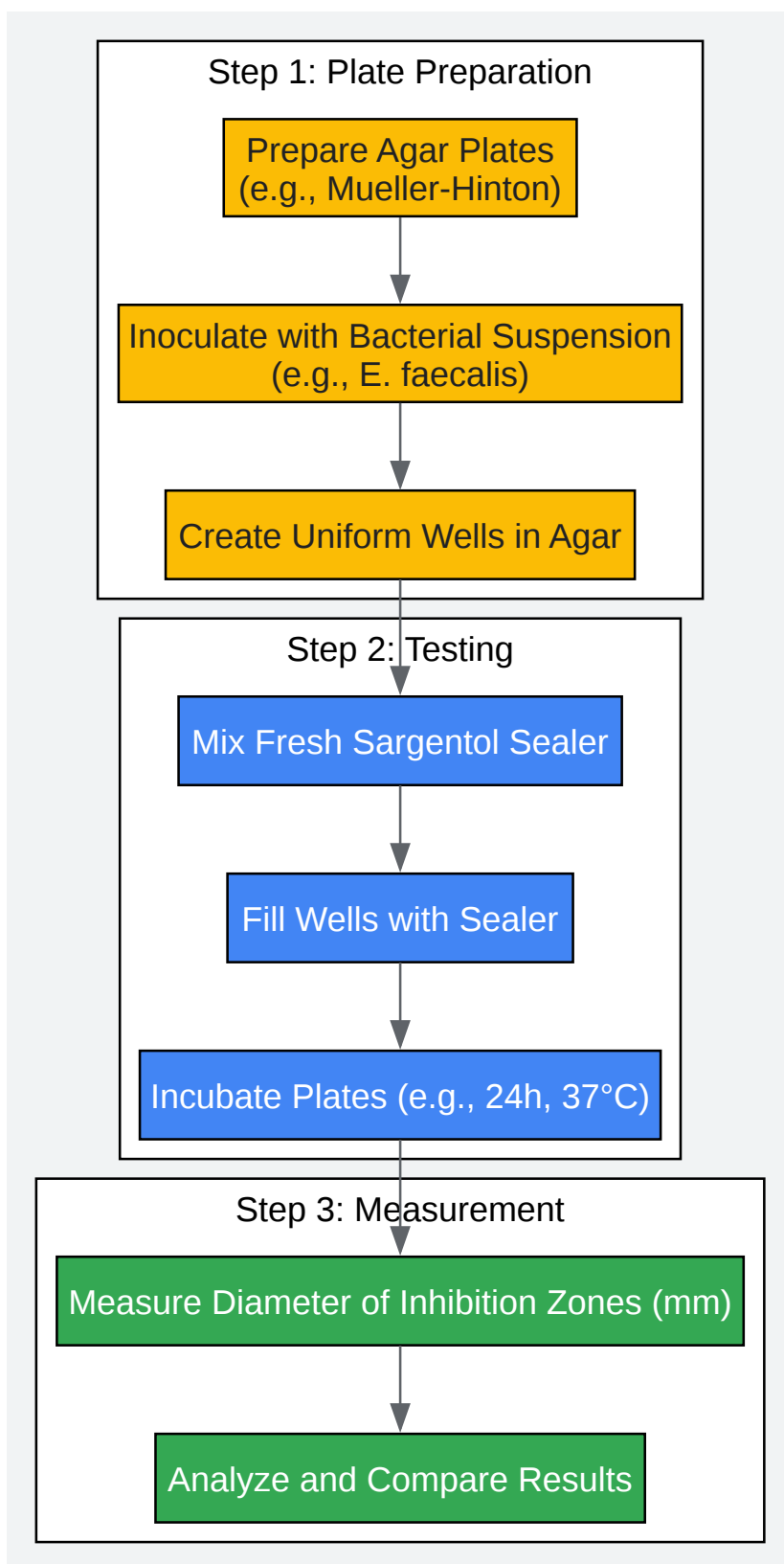
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Caption: Experimental workflow for an MTT cytotoxicity assay.

Protocol for Antibacterial Activity Assessment (Agar Diffusion Test - ADT)

This protocol is a widely used method to evaluate the antimicrobial properties of dental materials.^{[12][13][14]}

- Plate Preparation and Inoculation:
 - Prepare sterile Petri dishes with a suitable agar medium, such as Mueller-Hinton Agar or Brain Heart Infusion (BHI) agar.^{[13][15]}
 - Prepare a standardized suspension of the test microorganism (e.g., *Enterococcus faecalis*) equivalent to a 0.5 McFarland standard.
 - Evenly spread the microbial suspension over the entire surface of the agar plates using a sterile swab.
- Sample Placement:
 - Using a sterile template, create uniform wells in the agar (e.g., 6 mm in diameter and 4 mm deep).^[13]
 - Prepare a fresh mix of **Sargentol** according to the manufacturer's instructions.
 - Immediately fill the prepared wells with the freshly mixed sealer paste.
- Incubation and Measurement:
 - Incubate the plates under appropriate conditions (e.g., 37°C for 24-72 hours).^[6]
 - After incubation, measure the diameter of the clear zone of growth inhibition around each well using a digital caliper. The measurement is recorded in millimeters.
- Data Analysis:
 - Compare the mean inhibition zones produced by **Sargentol** with those of other control materials (positive and negative controls) to determine its relative antibacterial efficacy.



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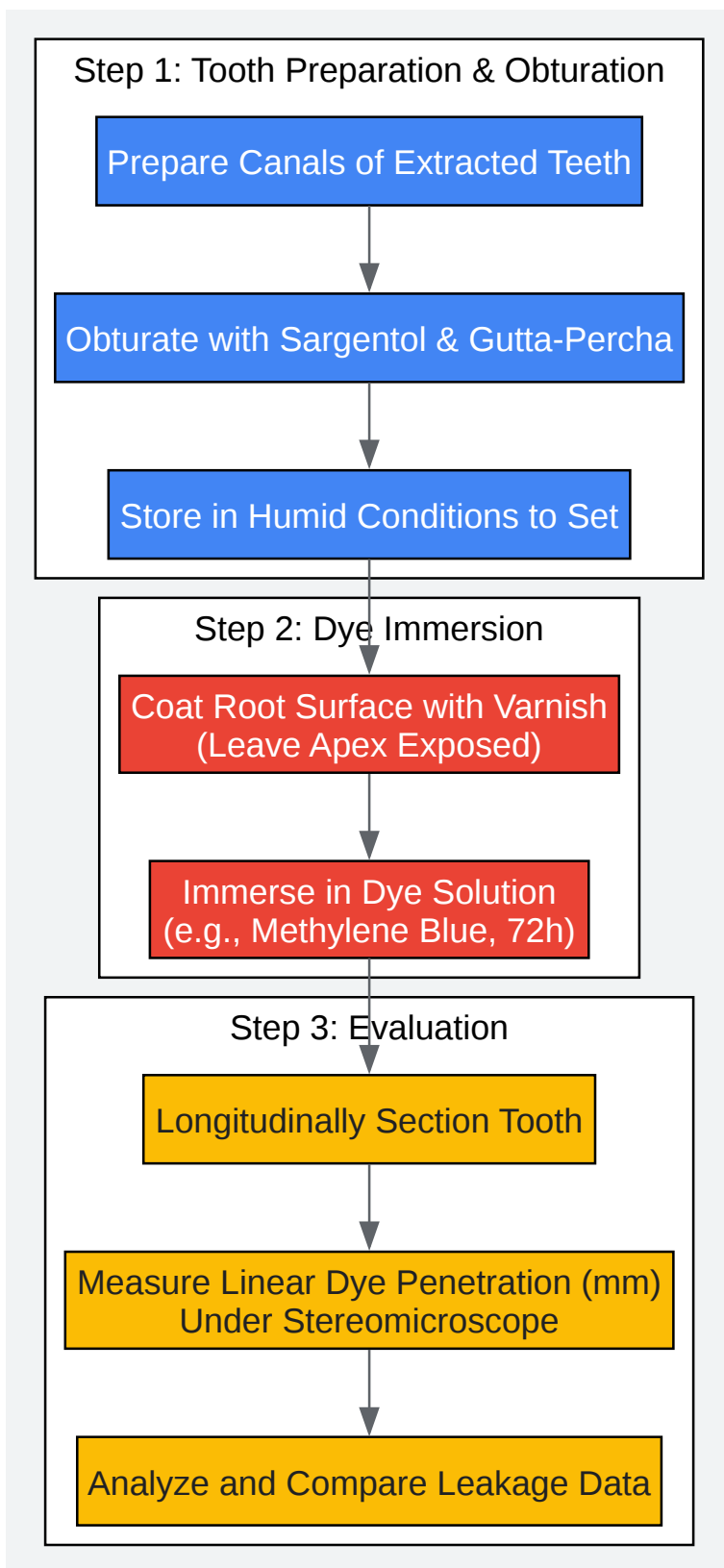
Caption: Experimental workflow for an Agar Diffusion Test (ADT).

Protocol for Sealing Ability Assessment (Dye Penetration Method)

This method evaluates the extent of microleakage along the root canal filling interface.[16][17]

- Sample Preparation:
 - Use extracted, single-rooted human teeth. Decoronate each tooth and standardize the canal length.
 - Prepare the root canals using a standard instrumentation technique to a specific apical size (e.g., ISO size 40).[16]
 - Irrigate and dry the canals as described in the clinical protocol.
- Obturation:
 - Divide the teeth into experimental groups.
 - Obturate the canals with **Sargentol**, typically using a lateral condensation technique with a gutta-percha master cone.
 - Seal the access cavity with a temporary restorative material.
 - Store the obturated teeth in 100% humidity at 37°C for a period to allow the sealer to set completely (e.g., 2 weeks).[17]
- Dye Immersion:
 - Coat the entire external root surface of each tooth with two layers of nail varnish, except for the apical 2-3 mm, to prevent dye penetration through accessory canals or surface defects.[16][18]
 - Immerse the teeth in a dye solution (e.g., 2% methylene blue or Rhodamine B) for a specified time (e.g., 72 hours).[16][19]
- Evaluation:

- After immersion, rinse the teeth and remove the nail varnish.
- Longitudinally section the teeth to expose the filled canal.
- Measure the maximum linear penetration of the dye from the apex towards the corona using a stereomicroscope with a calibrated eyepiece or digital imaging software.[16]
- Data Analysis:
 - Statistically compare the mean dye penetration values between **Sargentol** and other control sealer groups.



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Caption: Experimental workflow for a dye penetration sealing ability test.

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